(S)-1-(3-Aminopyrrolidin-1-yl)ethanone
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Description
(S)-1-(3-Aminopyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C6H13ClN2O and its molecular weight is 164.63. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Antimicrobial Activity
Research has shown the synthesis of heterocyclic compounds, which are used extensively in pharmaceutical and medicinal research. For instance, compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, derived from similar compounds to (S)-1-(3-Aminopyrrolidin-1-yl)ethanone, have been synthesized for their antimicrobial activity against both gram-positive and gram-negative bacteria (Wanjari, 2020).
2. Synthesis and Fungicidal Activity
Novel derivatives containing moieties like oxy(2-thioxothiazolidin-3-yl)ethanone have been prepared and tested for fungicidal activity. These compounds, related to this compound, exhibited moderate inhibitory activity against certain fungi (Liu et al., 2012).
3. Asymmetric Synthesis
In the domain of asymmetric synthesis, this compound or similar compounds are used as chiral building blocks. An example is the asymmetric synthesis of enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine from related ethanone compounds, highlighting their significance in producing chiral compounds (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).
4. Luminescent Properties
Compounds structurally related to this compound have been studied for their luminescent properties. For example, 1-(4'-amino-biphenyl-4-yl)-ethanone exhibited significant photophysical properties in ethanol solutions, indicating potential applications in material sciences (Ghoneim, 2001).
Properties
IUPAC Name |
1-[(3S)-3-aminopyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5(9)8-3-2-6(7)4-8/h6H,2-4,7H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFVAHXVSVHNQR-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC[C@@H](C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693182 |
Source
|
Record name | 1-[(3S)-3-Aminopyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1013921-14-6 |
Source
|
Record name | 1-[(3S)-3-Aminopyrrolidin-1-yl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90693182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.